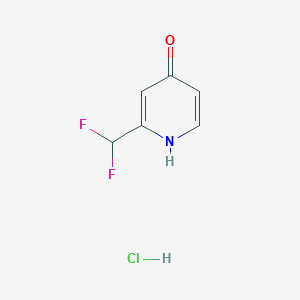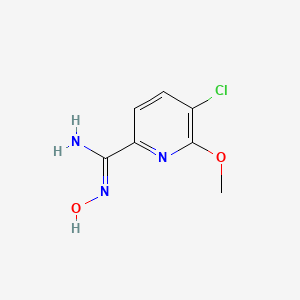
5-Chloro-N-hydroxy-6-methoxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a picolinimidamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypicolinic acid.
Chlorination: The 6-methoxypicolinic acid is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group at the 5-position.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) to introduce the hydroxy group.
Amidation: Finally, the hydroxylated intermediate undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-hydroxy-6-methoxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Oxidation of the hydroxy group results in the formation of 5-chloro-6-methoxypicolinone.
Reduction: Reduction of the chloro group yields 5-hydroxy-6-methoxypicolinimidamide.
Substitution: Substitution of the chloro group with an amine forms 5-amino-6-methoxypicolinimidamide.
Scientific Research Applications
5-Chloro-N-hydroxy-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-methoxypicolinic acid: Similar structure but lacks the hydroxy and amidine groups.
6-Methoxypicolinimidamide: Lacks the chloro and hydroxy groups.
5-Chloro-N-hydroxy-2-methoxypyridine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is unique due to the presence of both hydroxy and methoxy groups on the picolinimidamide core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
5-chloro-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
InChI Key |
MCPZNXJTJOTMIX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=N1)/C(=N/O)/N)Cl |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=NO)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)

![3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
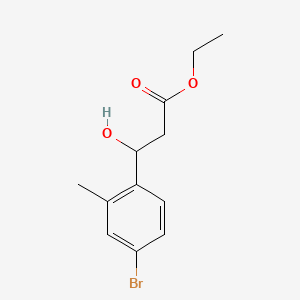
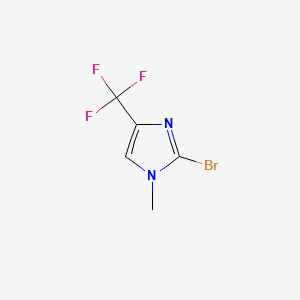
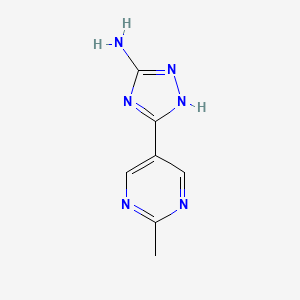
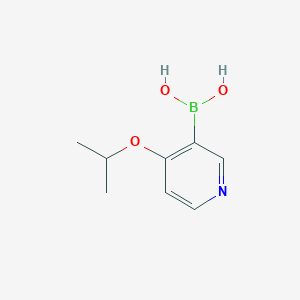

![2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13668117.png)
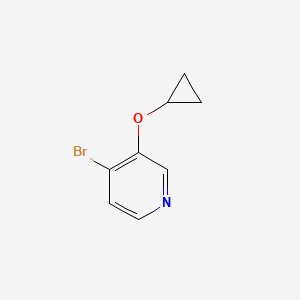
![7-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13668132.png)
